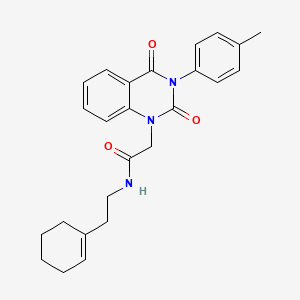![molecular formula C19H19N3O4 B2769378 4-[1-(3-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol CAS No. 1007186-21-1](/img/structure/B2769378.png)
4-[1-(3-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(3-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol , also known by its chemical structure, is a compound with potential pharmacological properties. It belongs to the class of pyrazole derivatives and exhibits interesting biological activities.
Molecular Structure Analysis
The molecular structure of 4-[1-(3-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol consists of a pyrazole ring with substituents. The exact arrangement of atoms, bond lengths, and angles can be determined through computational methods like density functional theory (DFT) calculations.
Chemical Reactions Analysis
The compound may participate in various chemical reactions due to its functional groups. Investigating its reactivity with other compounds, such as nucleophiles or electrophiles, would provide insights into its behavior.
Physical And Chemical Properties Analysis
- Physical Properties : These include solubility, melting point, boiling point, and crystal structure. Experimental data would be essential for accurate characterization.
- Chemical Properties : Reactivity, stability, and behavior under different conditions are crucial aspects. Experimental studies can provide valuable insights.
Applications De Recherche Scientifique
Corrosion Inhibition
The green synthesis of pyrazol derivatives, including 4,4’-((4-methoxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol), shows significant potential for corrosion mitigation in the petroleum industry. These compounds, developed under ultrasonic irradiation, demonstrated high protection efficiency against N80 steel corrosion in a simulated acidizing environment, highlighting their importance in oil well stimulation processes (Singh et al., 2020).
Optical and Electronic Applications
Research on 2-pyrazoline derivatives, which include compounds structurally related to 4-[1-(3-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol, has revealed their versatile optical properties. These compounds exhibit fluorescent behavior and second-order non-linear optical properties, making them suitable for applications in electronic devices and materials. The liquid crystalline behavior of certain derivatives further underscores their potential in the development of advanced optical materials (Barberá et al., 1998).
Green Chemistry and Catalysis
The synthesis of pyranopyrazoles, utilizing environmentally friendly methods, demonstrates the application of these compounds in green chemistry. A notable example is the use of isonicotinic acid as a dual and biological organocatalyst in the solvent-free synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles, highlighting the compound's relevance in sustainable chemical processes (Zolfigol et al., 2013).
Electrochromic Materials
The development of electrochromic materials using pyrazole-based compounds, such as those structurally related to 4-[1-(3-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol, is another notable application. These materials exhibit significant changes in coloration and transmittance upon electrical stimulation, offering potential uses in smart windows, displays, and other electrochromic devices (Zhao et al., 2014).
Biological Activities
The exploration of pyrazoline derivatives for their biological activities has led to findings of compounds with potential antidepressant properties. Studies on 3,5-diphenyl-2-pyrazoline derivatives, including those with methoxyphenyl substitutions, have shown promising results in reducing immobility times in animal models, suggesting their potential as antidepressant agents (Palaska et al., 2001).
Safety And Hazards
- The compound is considered hazardous due to its flammability, skin and eye irritation potential, and respiratory effects.
- Safety precautions include proper handling, avoiding inhalation, and protective measures.
- Disposal should follow approved waste disposal guidelines.
Orientations Futures
Research avenues for 4-[1-(3-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol :
- Biological Activity : Investigate its pharmacological effects, potential therapeutic applications, and toxicity profiles.
- Structural Modifications : Explore derivatives with improved properties.
- Computational Studies : Perform detailed DFT calculations to predict properties and interactions.
Please note that further studies and experimental data are necessary to fully understand this compound’s properties and potential applications. 🌟
Propriétés
IUPAC Name |
4-[1-(3-methoxyphenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-13-18(19(23)22(20-13)15-8-4-3-5-9-15)17(12-21(24)25)14-7-6-10-16(11-14)26-2/h3-11,17,20H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMQQOYMUODDMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C[N+](=O)[O-])C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(3-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole](/img/structure/B2769295.png)
![Phenyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2769297.png)
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2769299.png)
![1-ethyl-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2769301.png)
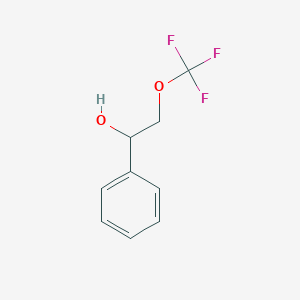
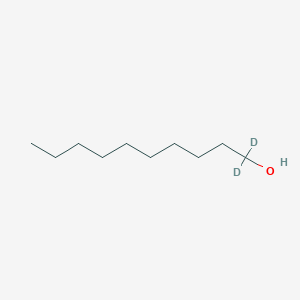
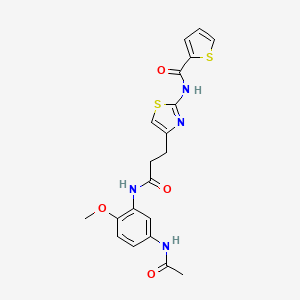
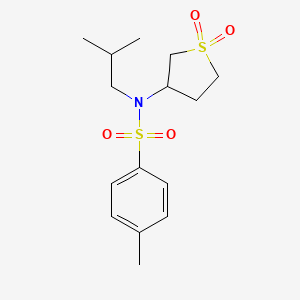
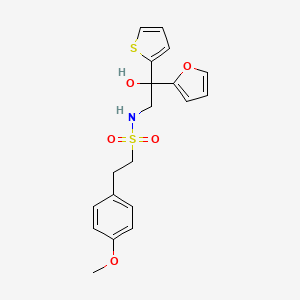
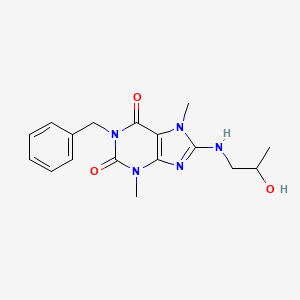
![methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2769312.png)
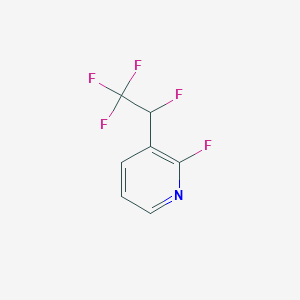
methanone](/img/structure/B2769315.png)
